molecular formula C8H5Cl2FO2 B2833865 Methyl 2,3-dichloro-4-fluorobenzoate CAS No. 1214324-39-6

Methyl 2,3-dichloro-4-fluorobenzoate

Cat. No.: B2833865
CAS No.: 1214324-39-6
M. Wt: 223.02
InChI Key: YLMZQOBAGBAAEE-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-4-fluorobenzoate ( 1214324-39-6) is a high-value benzoate ester derivative serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. This compound, with the molecular formula C 8 H 5 Cl 2 FO 2 and a molecular weight of 223.03, is characterized by its methyl ester functional group and specific halogen substitution pattern, which makes it a privileged building block for constructing more complex molecules . Its primary research value lies in its application in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, where it acts as a key electrophilic partner. The presence of multiple halogens (chloro and fluoro) on the aromatic ring allows for selective, stepwise functionalization, enabling medicinal chemists to explore diverse chemical space . This makes it an indispensable intermediate in the discovery and development of active pharmaceutical ingredients (APIs) and functional materials. Suppliers provide this compound with a purity of not less than 98%, confirmed by batch-specific Certificate of Analysis (COA) to ensure traceability and reproducibility in research applications . Handling and Safety: This reagent requires careful handling. Refer to the Safety Data Sheet for detailed information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2,3-dichloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMZQOBAGBAAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2,3 Dichloro 4 Fluorobenzoate

Advanced Synthetic Routes to Methyl 2,3-dichloro-4-fluorobenzoate

Advanced synthetic strategies focus on optimizing yield, purity, and reaction efficiency. This involves the careful selection of catalysts and reaction conditions to control the formation of the desired product while minimizing side reactions.

Esterification represents a direct and widely used method for synthesizing this compound, assuming the availability of the corresponding carboxylic acid precursor, 2,3-dichloro-4-fluorobenzoic acid.

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this involves reacting 2,3-dichloro-4-fluorobenzoic acid with methanol (B129727).

Strong acids such as sulfuric acid or p-toluenesulfonic acid are typically employed as catalysts. researchgate.net The reaction is reversible, and to drive the equilibrium towards the formation of the methyl ester, a large excess of methanol is often used, which can also serve as the reaction solvent. ucla.edu The reaction mixture is typically heated under reflux to achieve a reasonable reaction rate.

Recent advancements have explored the use of heterogeneous catalysts to simplify product purification and catalyst recovery. For instance, studies on various fluorinated benzoic acids have demonstrated successful methyl esterification using solid catalysts like UiO-66-NH2, a metal-organic framework (MOF). rsc.orgresearchgate.net This method offers the advantage of easier separation of the catalyst from the reaction mixture post-reaction. researchgate.netsemanticscholar.org

Table 1: Comparison of Catalysts in Direct Esterification of Halogenated Benzoic Acids

CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Reflux in excess methanolLow cost, high reactivityCorrosive, difficult to remove, potential for side reactions
p-Toluenesulfonic acid (PTSA)Reflux in excess methanolSolid, easier to handle than H₂SO₄Requires neutralization and removal
UiO-66-NH₂ (MOF)Heating in methanol (e.g., 150 °C)Heterogeneous, reusable, high stabilityHigher initial cost, may require higher temperatures

Transesterification is an alternative route where an existing ester is converted into a different ester by reacting it with an alcohol in the presence of a catalyst. wikipedia.org To synthesize this compound, one could start with another alkyl ester of 2,3-dichloro-4-fluorobenzoic acid (e.g., the ethyl or propyl ester) and react it with an excess of methanol.

This process can be catalyzed by either acids (sulfuric acid) or bases (e.g., sodium methoxide). ucla.eduwikipedia.org The reaction is an equilibrium process, and driving it to completion requires using a large excess of methanol or removing the alcohol by-product (e.g., ethanol) as it forms. wikipedia.org Zinc compounds, such as zinc acetate, have also been effectively used as catalysts for the transesterification of benzoates. google.com This method is particularly useful when the starting carboxylic acid is difficult to handle but its esters are more readily available.

This approach involves starting with a simpler benzoate (B1203000) framework, such as Methyl 4-fluorobenzoate, and selectively introducing the two chlorine atoms. Alternatively, a dichlorinated precursor could be fluorinated. These routes are highly dependent on the ability to control the position of the incoming halogen atom on the aromatic ring.

The synthesis of this compound via chlorination would likely start with Methyl 4-fluorobenzoate. The challenge lies in the regioselective introduction of two chlorine atoms at the C-2 and C-3 positions. The directing effects of the substituents already on the benzene (B151609) ring govern the position of electrophilic aromatic substitution.

The fluorine atom at C-4 is an activating group (by resonance) and an ortho-, para-director. The methoxycarbonyl group (-COOCH₃) at C-1 is a deactivating group and a meta-director.

The fluorine directs incoming electrophiles (Cl⁺) to the C-3 and C-5 positions.

The ester group directs incoming electrophiles to the C-3 and C-5 positions.

Both groups strongly direct the first chlorination to the C-3 position. However, introducing the second chlorine atom specifically at the C-2 position is challenging due to the directing effects and potential steric hindrance. Standard chlorinating agents like chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) might lead to a mixture of dichlorinated isomers.

To achieve higher regioselectivity, modern and specialized chlorinating reagents may be required. Reagents such as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine have been developed for the chlorination of complex aromatic compounds, offering high activity and selectivity under mild conditions. tcichemicals.com Such advanced reagents could potentially improve the selective synthesis of the desired 2,3-dichloro isomer.

An alternative halogenation strategy would be to introduce the fluorine atom onto a pre-existing dichlorinated benzoate, such as Methyl 2,3-dichloro-4-aminobenzoate. A well-established method for this transformation is the Balz-Schiemann reaction. wikipedia.org

This two-step process involves:

Diazotization : The amino group on Methyl 2,3-dichloro-4-aminobenzoate is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Fluorination : The resulting diazonium salt is then treated with a fluorine source, typically tetrafluoroborate (B81430) anion (BF₄⁻), to form a diazonium tetrafluoroborate salt. Gentle heating of this isolated salt decomposes it, releasing nitrogen gas and yielding the desired this compound. orgsyn.org

More contemporary methods for nucleophilic aromatic fluorination also exist. These can involve the displacement of a suitable leaving group (like a nitro or chloro group) by a fluoride (B91410) ion (e.g., from CsF or KF), often aided by phase-transfer catalysts or conducted in polar aprotic solvents at high temperatures. arkat-usa.org Applying this to a precursor like Methyl 2,3-dichloro-4-nitrobenzoate could provide another pathway to the final product.

Halogenation Strategies for Benzoate Frameworks

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic methods, particularly those involving transition metals, to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are especially powerful tools for the synthesis of functionalized aromatic compounds.

Palladium-catalyzed reactions are central to the formation of carbon-carbon and carbon-heteroatom bonds in aromatic systems. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. wikipedia.org The versatility of these reactions allows for the coupling of a wide range of aryl halides with various partners.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. rsc.org This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. nih.gov

In the context of synthesizing functionalized benzoates, the Suzuki-Miyaura reaction can be used to introduce aryl or vinyl substituents onto a halogenated methyl benzoate core. For example, a compound like this compound could potentially be coupled with an arylboronic acid at one of the chloro positions, although the reactivity differences between the two chloro groups would be a critical factor. More commonly, a bromo- or iodo-substituted benzoate would be used for higher reactivity. Research has demonstrated the successful Suzuki-Miyaura coupling of bis(triflates) of methyl dihydroxybenzoates to afford terphenyl derivatives, showcasing the reaction's utility in constructing complex biaryl systems from benzoate precursors. researchgate.net

The general conditions for a Suzuki-Miyaura coupling on a functionalized benzoate are outlined in the table below.

ComponentExampleFunction
Aryl Halide/TriflateHalogenated Methyl BenzoateElectrophilic partner
Organoboron ReagentArylboronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyzes the C-C bond formation
LigandTriphenylphosphine (PPh₃), SPhosStabilizes and activates the catalyst
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron reagent
SolventToluene, Dioxane, DMF, WaterReaction medium

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.org This reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. arkat-usa.orgorganic-chemistry.org It has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. beilstein-journals.org

While the direct synthesis of this compound does not involve C-N bond formation, the Buchwald-Hartwig reaction is highly relevant for the functionalization of this and related halogenated benzoates. One of the chloro groups on the benzoate ring could be selectively replaced by an amino group through this reaction, leading to a new class of derivatives.

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) often providing the best results, especially with less reactive aryl chlorides. beilstein-journals.org

The key components and their roles in the Buchwald-Hartwig amination are summarized below.

ComponentExampleFunction
Aryl Halide/TriflateHalogenated Methyl BenzoateElectrophilic partner
AminePrimary or secondary amineNucleophilic partner
Palladium CatalystPd₂(dba)₃, Pd(OAc)₂Catalyzes the C-N bond formation
LigandXPhos, BINAP, DPPFStabilizes catalyst, promotes reductive elimination
BaseNaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine
SolventToluene, DioxaneReaction medium

Exploration of Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of three electron-withdrawing halogen substituents and a methyl ester group makes the aromatic ring of this compound highly electron-deficient and thus activated for SNAr reactions.

Reactivity of Chlorine Substituents

The chlorine atoms at the C2 and C3 positions are potential sites for nucleophilic attack. For an SNAr reaction to occur, the attacking nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing this negative charge. masterorganicchemistry.com

In the case of this compound:

Substitution at C2: A nucleophilic attack at the C2 position would be stabilized by the ortho-ester group (C1) and the para-fluorine atom (C4).

Substitution at C3: An attack at the C3 position is stabilized by the ortho-chlorine (C2) and ortho-fluorine (C4) atoms.

Reactivity of the Fluorine Atom

Given these principles, the fluorine atom at the C4 position of this compound is the most probable site for nucleophilic aromatic substitution. An attack at C4 is stabilized by the ortho-chlorine atom (C3) and the meta-ester group (C1) and C2-chlorine. The strong electron-withdrawing nature of the fluorine atom makes the C4 position the most electrophilic carbon on the ring and best able to stabilize the intermediate complex.

Table 1: Predicted Reactivity of Halogen Substituents in SNAr Reactions
PositionLeaving GroupKey Stabilizing GroupsPredicted Reactivity
C4FluorineOrtho-Cl (C3), high electronegativity of FHighest
C2ChlorineOrtho-Ester (C1), Para-F (C4)Moderate
C3ChlorineOrtho-Cl (C2), Ortho-F (C4)Moderate to Low

Electrophilic Aromatic Substitution (EAS) Patterns of this compound

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The existing substituents on the ring profoundly influence the reaction's rate and regioselectivity.

Regioselectivity Influences of Halogen and Ester Groups

The directing effects of the substituents on this compound determine the position of substitution for an incoming electrophile. The available positions are C5 and C6.

Halogen Groups (Cl, F): Halogens are deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (sigma complex).

C2-Chloro: Directs ortho (to C3, blocked) and para (to C5).

C3-Chloro: Directs ortho (to C2 and C4, blocked) and para (to C6).

C4-Fluoro: Directs ortho (to C3, blocked, and C5) and para (to C1, blocked).

Methyl Ester Group (-COOCH₃): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both induction and resonance, destabilizing the sigma complex, particularly when the positive charge is on the carbon adjacent to the ester.

C1-Ester: Directs meta (to C3, blocked, and C5).

Combining these effects, the C5 position is directed by the C1-ester, the C2-chloro, and the C4-fluoro groups. The C6 position is directed only by the C3-chloro group. This strong consensus suggests that electrophilic substitution will occur predominantly at the C5 position .

Electronic and Steric Effects on Reaction Pathways

Electronic Effects: The benzene ring of this compound is heavily deactivated towards EAS. All four substituents are electron-withdrawing, which significantly reduces the ring's nucleophilicity and slows down the rate of reaction. Consequently, harsh reaction conditions, such as the use of strong acids and high temperatures, would likely be necessary to achieve electrophilic substitution. For instance, nitration would require a potent nitrating agent. researchgate.net

Steric Effects: Steric hindrance can also influence the reaction pathway. The C5 position is adjacent to the C4-fluorine atom, while the C6 position is adjacent to the hydrogen at C5 and is generally less sterically hindered. However, the directing electronic effects are powerful and usually dominate regiochemical outcomes unless the electrophile is exceptionally bulky. Given the overwhelming electronic preference for the C5 position, it is expected to be the major site of substitution, even with potential minor steric hindrance.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionTypeDirecting EffectTarget Position(s)
-COOCH₃C1Meta-directing, DeactivatingMetaC5
-ClC2Ortho, Para-directing, DeactivatingParaC5
-ClC3Ortho, Para-directing, DeactivatingParaC6
-FC4Ortho, Para-directing, DeactivatingOrthoC5
Predicted Major Substitution SiteC5

Transformations of the Methyl Ester Group in this compound

The methyl ester group is a versatile functional group that can undergo several important transformations without altering the aromatic ring structure.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,3-dichloro-4-fluorobenzoic acid , under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is irreversible. This typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. researchgate.netchemspider.com

Amidation: The ester can be converted directly to an amide by reacting with an amine. This reaction is often slow and may require high temperatures or the use of a catalyst. A more common laboratory-scale approach involves a two-step process: first, hydrolyzing the ester to the carboxylic acid, and then coupling the acid with an amine using a peptide coupling reagent. organic-chemistry.org

Reduction: The methyl ester can be reduced to a primary alcohol, (2,3-dichloro-4-fluorophenyl)methanol . This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Milder reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

Transesterification: By heating the methyl ester in the presence of another alcohol and an acid or base catalyst, the methoxy (B1213986) group (-OCH₃) can be exchanged for a different alkoxy group. This equilibrium-driven process is useful for synthesizing other esters of 2,3-dichloro-4-fluorobenzoic acid.

Table 3: Common Transformations of the Methyl Ester Group
ReactionReagent(s)Product Functional GroupProduct Name
HydrolysisH₃O⁺ or NaOH/H₂O, then H₃O⁺Carboxylic Acid2,3-dichloro-4-fluorobenzoic acid
AmidationAmine (R-NH₂)AmideN-substituted 2,3-dichloro-4-fluorobenzamide
Reduction1. LiAlH₄ 2. H₂OPrimary Alcohol(2,3-dichloro-4-fluorophenyl)methanol
TransesterificationAlcohol (R-OH), H⁺ or RO⁻ catalystEsterAlkyl 2,3-dichloro-4-fluorobenzoate

An in-depth analysis of the chemical behavior of this compound reveals a compound whose reactivity is governed by the interplay of its ester functionality and the electronic effects of its halogen substituents. This article elucidates the key reactive pathways of this molecule, focusing on its hydrolysis, transesterification, and reduction at the ester moiety, as well as its broader redox chemistry and radical-initiated reactions.

Spectroscopic and Structural Characterization of Methyl 2,3 Dichloro 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei.

Proton (¹H) NMR Analysis of Methyl 2,3-dichloro-4-fluorobenzoate

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl ester protons.

Aromatic Region: The benzene (B151609) ring has two remaining hydrogen atoms at positions 5 and 6. These two protons would appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The proton at C-5 would likely be a doublet of doublets due to coupling with the adjacent proton at C-6 and the fluorine atom at C-4. The proton at C-6 would appear as a doublet, coupling only with the proton at C-5.

Methyl Protons: The three protons of the methyl group (-OCH₃) would give rise to a sharp singlet, as they are chemically equivalent and not coupled to any other protons. This signal is anticipated to appear further upfield (typically δ 3.8-4.0 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-5 7.2 - 7.5 Doublet of Doublets (dd) J(H-H) = ~8-9 Hz, J(H-F) = ~6-7 Hz
H-6 7.8 - 8.1 Doublet (d) J(H-H) = ~8-9 Hz

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the ester, and the methyl carbon.

Aromatic Carbons: The six aromatic carbons will resonate in the typical range of δ 110-165 ppm. The carbons directly bonded to electronegative halogens (C-2, C-3, C-4) will show characteristic shifts and may exhibit splitting due to coupling with the fluorine atom. The carbon attached to the ester group (C-1) would also be in this region.

Carbonyl Carbon: The carbonyl carbon (C=O) of the methyl ester group is expected to appear significantly downfield, typically in the range of δ 160-170 ppm.

Methyl Carbon: The methyl carbon (-OCH₃) will be the most upfield signal, generally appearing around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~128 - 132
C-2 ~130 - 135 (d, J(C-F))
C-3 ~125 - 130 (d, J(C-F))
C-4 ~160 - 165 (d, ¹J(C-F))
C-5 ~118 - 122 (d, J(C-F))
C-6 ~132 - 136
C=O ~163 - 167

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify functional groups and provide a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is defined by the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key absorptions would include:

C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group, expected around 1720-1740 cm⁻¹.

C-O Stretch: Absorptions for the ester C-O bonds would appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretch: Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the methyl C-H stretching would be just below 3000 cm⁻¹ (approx. 2950 cm⁻¹).

C-Cl and C-F Stretches: The carbon-halogen bond vibrations are found in the fingerprint region. The C-F stretch typically appears as a strong band in the 1000-1300 cm⁻¹ range, while C-Cl stretches are found at lower wavenumbers, generally between 600-800 cm⁻¹.

Raman Spectroscopy Investigations

Raman spectroscopy, which measures scattered light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Expected Raman shifts would include:

Aromatic Ring Vibrations: Strong signals corresponding to the symmetric "ring-breathing" mode of the substituted benzene ring would be prominent, typically around 1000 cm⁻¹ and 1600 cm⁻¹.

C-Cl Vibrations: The carbon-chlorine stretching vibrations would also be visible in the Raman spectrum, often showing stronger signals than in the IR spectrum.

C=O Stretch: The carbonyl stretch, while strong in IR, is typically weaker in Raman spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₈H₅Cl₂FO₂. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁹F, ¹⁶O, and ³⁵Cl).

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak [M]⁺•. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately in a 3:1 ratio), the mass spectrum will exhibit a distinctive pattern for any chlorine-containing fragment. The molecular ion region will show three peaks:

An [M]⁺• peak corresponding to the presence of two ³⁵Cl isotopes.

An [M+2]⁺• peak, more intense than the [M]⁺• peak, corresponding to the presence of one ³⁵Cl and one ³⁷Cl isotope.

An [M+4]⁺• peak, corresponding to the presence of two ³⁷Cl isotopes.

The relative intensities of these peaks will be approximately in a 9:6:1 ratio, which is a clear indicator of a molecule containing two chlorine atoms.

Isotopic CompositionCalculated Exact Mass (Da)Relative Abundance (%)
C₈H₅³⁵Cl₂FO₂221.9650100
C₈H₅³⁵Cl³⁷ClFO₂223.962165
C₈H₅³⁷Cl₂FO₂225.959110.6

In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to follow pathways common to methyl benzoates and halogenated aromatic compounds.

A probable fragmentation pathway would involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in the formation of the 2,3-dichloro-4-fluorobenzoyl cation. This is often a prominent peak in the mass spectra of methyl esters.

Loss of the methyl radical (•CH₃): Cleavage of the O-CH₃ bond would lead to the formation of a [M - CH₃]⁺ ion.

Loss of carbon monoxide (CO): Following the loss of the methoxy group, the resulting benzoyl cation can lose a molecule of carbon monoxide to form a dichlorofluorophenyl cation.

Cleavage of halogen atoms: The loss of chlorine or fluorine atoms from the molecular ion or subsequent fragments can also occur, leading to further peaks in the mass spectrum.

Based on the analysis of related compounds such as Methyl 2,5-dichlorobenzoate (B1240473), the following table outlines the expected major fragment ions for this compound.

m/z (for ³⁵Cl)Proposed Fragment IonFormation Pathway
222[C₈H₅Cl₂FO₂]⁺•Molecular Ion
191[C₇H₂Cl₂FO]⁺Loss of •OCH₃ from the molecular ion
163[C₆H₂Cl₂F]⁺Loss of CO from the [C₇H₂Cl₂FO]⁺ ion
128[C₆H₂ClF]⁺Loss of a Cl atom from the [C₆H₂Cl₂F]⁺ ion
59[COOCH₃]⁺Cleavage of the ester group

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

ParameterValue for Methyl 2,5-dichlorobenzoateExpected for this compound
Crystal SystemTriclinicLikely a low-symmetry system (e.g., triclinic or monoclinic)
Space GroupP-1-
Dihedral Angle (Benzene Ring - Ester Group)39.22(3)°A significant dihedral angle is expected due to the ortho-chloro substituent.
C=O Bond Length~1.20 ÅExpected to be in the typical range for a carbonyl group (~1.20 Å).
C-O (ester) Bond Lengths~1.34 Å and ~1.44 ÅSimilar bond lengths are expected.

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the case of halogenated aromatic esters like this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl protons as donors and the carbonyl and methoxy oxygen atoms as acceptors are likely to be present, linking molecules into dimers or more extended networks.

Halogen Bonds: The chlorine atoms, with their regions of positive electrostatic potential (σ-holes), can act as halogen bond donors, interacting with the oxygen atoms of neighboring molecules.

C-H···π Interactions: The aromatic ring can also act as a weak hydrogen bond acceptor, interacting with C-H bonds of adjacent molecules.

The interplay of these various interactions will determine the final three-dimensional architecture of the crystal.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores.

For this compound, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group of the ester. The electronic spectrum is expected to show absorptions corresponding to π → π* transitions. The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring.

Based on data for the related compound Methyl 2,5-dichlorobenzoate, the UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands in the ultraviolet region. The presence of halogen atoms and the ester group, which are auxochromes, will cause shifts in the absorption maxima compared to unsubstituted benzene.

Compoundλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition Type
Methyl 2,5-dichlorobenzoate (for comparison) herts.ac.uk20337769π → π
22911852π → π
2767730π → π
292~6000π → π
This compound (expected)Expected to show multiple absorption bands in the 200-300 nm range due to π → π* transitions, with positions and intensities influenced by the specific substitution pattern.π → π*

The exact positions of the absorption maxima for this compound may differ slightly from those of the 2,5-dichloro isomer due to the different electronic and steric effects of the substituents at the 2, 3, and 4 positions. However, the general features of the spectrum are expected to be similar, characterized by strong absorptions in the UV region.

Lack of Specific Computational Studies on this compound Hinders Detailed Theoretical Analysis

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available at this time. As a result, a comprehensive article structured around its specific computational chemistry, as requested, cannot be generated.

Similarly, information regarding the Frontier Molecular Orbital (FMO) analysis, which would detail the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characteristics, as well as the band gap energy, is absent from the current body of scientific literature for this compound.

While general computational studies on related halogenated benzoic acid derivatives and other methyl benzoates exist, the strict requirement to focus solely on this compound prevents the extrapolation of data from these different, albeit structurally similar, compounds. The unique substitution pattern of the fluorine and chlorine atoms on the benzene ring in this compound significantly influences its electronic and structural properties, making direct comparisons with other isomers or related molecules scientifically unsound for the purposes of a dedicated and accurate analysis.

Therefore, until specific computational research on this compound is conducted and published, a detailed and scientifically accurate article adhering to the requested outline on its computational chemistry and theoretical properties cannot be provided.

Computational Chemistry and Theoretical Studies of Methyl 2,3 Dichloro 4 Fluorobenzoate

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in a molecule, translating the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals that align with familiar Lewis structures. A key aspect of NBO analysis is the study of donor-acceptor interactions, which reveal the extent of electron delocalization (hyperconjugation) from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). Higher E(2) values indicate stronger interactions and greater molecular stability.

For Methyl 2,3-dichloro-4-fluorobenzoate, the primary donor orbitals are the lone pairs (LP) on the oxygen, fluorine, and chlorine atoms, as well as the π-bonds of the aromatic ring. The principal acceptor orbitals are the anti-bonding orbitals (π* or σ*) of the carbonyl group (C=O) and the aromatic ring.

Key hyperconjugative interactions expected to contribute to the stability of this compound include:

Intramolecular Charge Transfer: Delocalization of electron density from the lone pairs of the halogen substituents (F and Cl) and the ring itself into the anti-bonding π* orbitals of the carbonyl group.

Resonance Effects: Interactions between the lone pairs of the oxygen atom in the methoxy (B1213986) group (-OCH₃) and the π-system of the benzene (B151609) ring.

Halogen Interactions: Delocalization from the lone pairs of the fluorine and chlorine atoms to the σ* anti-bonding orbitals of adjacent C-C bonds within the ring. chemscene.com

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for Halogenated Benzoates

Note: This table presents typical interaction types and plausible energy values for a molecule like this compound, based on computational studies of related aromatic esters. The exact values require specific calculations for the target molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) on C=Oπ* (C-C) of Ring~20-30Resonance stabilization
LP (O) on -OCH₃π* (C-C) of Ring~15-25Resonance stabilization
π (C-C) of Ringπ* (C=O)~10-20π-conjugation
LP (F)σ* (C-C) of Ring~2-5Hyperconjugation
LP (Cl)σ* (C-C) of Ring~1-4Hyperconjugation

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:

Red/Yellow: Regions of negative electrostatic potential, indicating an excess of electron density. These are the most likely sites for an electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating a deficiency of electron density. These are the most likely sites for a nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In this compound, the MEP map would reveal distinct regions of reactivity. The electronegative oxygen atom of the carbonyl group is expected to be the most electron-rich area (red), making it a primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the area around the hydrogen atoms of the methyl group and the carbonyl carbon atom would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic attack.

The halogen atoms (Cl and F) have a dual effect. While they are highly electronegative, creating localized negative potential around themselves, their strong inductive electron-withdrawal depletes the electron density of the aromatic ring, making the ring itself more susceptible to nucleophilic attack compared to unsubstituted benzene, although less so than if it had nitro groups. The positions of the halogens create a complex potential surface on the ring, with subtle variations guiding the regioselectivity of potential reactions.

Table 2: Predicted Reactive Sites of this compound based on MEP Analysis

Molecular RegionPredicted Electrostatic PotentialType of Reactive Site
Carbonyl Oxygen (C=O)Strongly Negative (Red)Nucleophilic / Hydrogen Bond Acceptor
Aromatic RingModerately Positive / NeutralElectrophilic (for strong nucleophiles)
Carbonyl Carbon (C=O)Strongly Positive (Blue)Electrophilic
Methyl Group HydrogensModerately Positive (Blue)Electrophilic

Reaction Mechanism Predictions and Energy Landscapes via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the mechanisms of chemical reactions. escholarship.org By mapping the potential energy surface, these models can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This allows for a detailed understanding of reaction pathways and kinetics. rsc.org

For this compound, a key reaction to study is nucleophilic acyl substitution, such as alkaline hydrolysis. The generally accepted mechanism for this reaction involves a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile (e.g., OH⁻) attacks the electrophilic carbonyl carbon. This leads to the formation of a high-energy, tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) group (⁻OCH₃) as the leaving group.

Computational models can calculate the energy barriers for both steps. The electron-withdrawing chloro and fluoro substituents on the benzene ring play a critical role. They enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, they help stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate. This stabilization is predicted to lower the activation energy for the first, often rate-determining, step of the reaction compared to non-halogenated methyl benzoate (B1203000). researchgate.net

Table 3: Predicted Steps and Energy Profile for Nucleophilic Acyl Substitution of this compound

Reaction StepDescriptionExpected Computational Finding
1. Nucleophilic AdditionThe nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.A transition state leading to the formation of a stable intermediate. The energy barrier is lowered by the presence of electron-withdrawing halogens.
2. Leaving Group DepartureThe intermediate collapses, and the methoxy group is eliminated.A second transition state with a specific activation energy, leading to the final products.

Comparative Computational Studies with Related Halogenated Benzoates

To understand the specific influence of the 2,3-dichloro-4-fluoro substitution pattern, it is highly informative to conduct comparative computational studies against related molecules. By systematically altering the halogen substituents, one can isolate the electronic and steric effects of each group. A comparative analysis would typically involve calculating key properties for a series of compounds.

Such a study involving this compound would likely compare it with:

Methyl Benzoate: The unsubstituted parent compound, serving as a baseline. nih.gov

Methyl 4-fluorobenzoate: To isolate the effect of a single fluorine atom.

Methyl 2,3-dichlorobenzoate: To understand the combined effect of the two chlorine atoms without fluorine.

Methyl 2-chloro-4-fluorobenzoate: To assess the positional effect of the chlorine atoms. chemicalbook.com

The key predicted differences would stem from the strong inductive (-I) and moderate mesomeric (+M) effects of the halogens. The combined electron-withdrawing power of two chlorine atoms and one fluorine atom would significantly lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This leads to a larger HOMO-LUMO gap, suggesting higher kinetic stability. However, the significantly lowered LUMO energy also indicates a greater susceptibility of the molecule to be attacked by nucleophiles. The dipole moment is also expected to be significantly higher than that of methyl benzoate due to the polar C-Cl and C-F bonds.

Table 4: Predicted Comparative Electronic Properties of this compound and Related Compounds

Note: This table illustrates the expected trends in calculated properties. Exact values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level).

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Methyl BenzoateHigher (less negative)Higher (less negative)SmallerLower
Methyl 4-fluorobenzoateLowerLowerLargerHigher
Methyl 2,3-dichlorobenzoateLowerLowerLargerHigher
This compoundLowest (most negative)Lowest (most negative)LargestHighest

This comparative approach is essential for rationalizing the structure-property relationships and predicting the chemical behavior of complex substituted aromatic systems. utm.my

Applications of Methyl 2,3 Dichloro 4 Fluorobenzoate in Advanced Organic Synthesis

Methyl 2,3-dichloro-4-fluorobenzoate as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of three halogen atoms—two chlorine and one fluorine—on the phenyl ring of this compound provides multiple reactive sites for further chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of complex molecules.

Halogenated benzenes are fundamental building blocks in the synthesis of a diverse array of fine chemicals. The carbon-halogen bonds in these compounds serve as reactive handles for various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, sterically hindered polychlorinated biphenyl derivatives can be synthesized using methods like the Suzuki coupling of chlorinated iodo- or bromobenzenes with benzene (B151609) boronic acids. nih.gov

Given its structure, this compound could serve as a key starting material in similar palladium-catalyzed cross-coupling reactions to generate more complex polyhalogenated aromatic systems. The differential reactivity of the C-Cl and C-F bonds could potentially allow for selective functionalization, providing a pathway to intricately substituted aromatic compounds that are of interest in materials science and medicinal chemistry.

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. nih.gov Halogenated aromatic compounds are often employed as precursors in the construction of these cyclic systems. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles leads to the formation of a variety of biologically active heterocyclic quinones. semanticscholar.org

The electrophilic nature of the aromatic ring in this compound, enhanced by the electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity can be exploited to introduce nitrogen, oxygen, or sulfur-containing functionalities, paving the way for the synthesis of novel heterocyclic systems. The chlorine atoms, being better leaving groups than fluorine in SNAr reactions, would likely be the primary sites of substitution, allowing for the regioselective construction of new rings fused to the dichlorofluorophenyl core.

Contributions to Agrochemical Research through Precursor Synthesis

Fluoro- and chloro-substituted benzoic acid derivatives are recognized for their important applications as precursors in the development of agrochemical products. researchgate.net The introduction of halogen atoms into the molecular structure of pesticides can significantly enhance their biological activity and metabolic stability.

Many commercial herbicides contain halogenated aromatic moieties. The synthesis of these active ingredients often involves the use of halogenated benzoic acid derivatives as key intermediates. For instance, 4-fluorobenzoyl chloride, a related compound, is utilized in the production of herbicides. guidechem.com

This compound, with its specific halogenation pattern, represents a potential starting material for the synthesis of new herbicidal compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of derivatives, such as amides or other esters, to modulate the herbicidal activity and selectivity.

Benzoic acid and its derivatives have demonstrated notable antifungal properties. nih.govnih.govmdpi.comresearchgate.net This inherent bioactivity makes them attractive scaffolds for the development of new fungicides. Research has shown that the presence and position of halogen substituents on the phenyl ring of benzoic acid derivatives can influence their antifungal efficacy. researchgate.net

The unique combination of chlorine and fluorine atoms in this compound could lead to the development of novel fungicide precursors with enhanced activity. The compound can be used to synthesize a library of derivatives where the ester group is modified or the halogen atoms are used as handles for further chemical elaboration, ultimately leading to new and more effective crop protection agents.

Utility in Pharmaceutical Research for Synthetic Building Blocks

The incorporation of fluorine and other halogens into drug candidates is a widely used strategy in pharmaceutical chemistry to improve their pharmacological profiles. nih.govmdpi.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. Fluorinated building blocks are therefore in high demand for drug discovery and development. nih.gov

The structure of this compound makes it a promising building block for the synthesis of new pharmaceutical agents. The presence of multiple halogen atoms can enhance metabolic stability and bioavailability. The dichlorofluorophenyl motif can be incorporated into larger molecules to explore structure-activity relationships and optimize drug-like properties. For example, chloro-containing compounds have found applications in a wide range of therapeutic areas, and there are over 250 FDA-approved chloro-containing drugs on the market. nih.gov The combination of both chlorine and fluorine in a single building block offers a unique opportunity for the design of novel therapeutics.

Intermediate for Quinolone Derivative Synthesis

Quinolones are a significant class of synthetic antibacterial agents. Their synthesis often involves the use of fluorinated benzoic acid precursors. For instance, compounds like 2,4-dichloro-3-nitro-5-fluorobenzoic acid are documented as key intermediates in the synthesis of certain quinolone and "xacin"-series medications. google.com However, a direct synthetic route starting from this compound to produce quinolone derivatives is not specifically detailed in the surveyed literature. The general methodology for creating the quinolone core often involves cyclization reactions that build the heterocyclic system onto the substituted benzene ring.

Building Block for Substituted Quinoxalines

Quinoxaline derivatives are known for their wide range of pharmacological activities and serve as important intermediates in medicinal chemistry. google.com The synthesis of the basic quinoxaline structure typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For creating substituted quinoxalines, precursors like 2,3-dichloroquinoxaline are often used, which can undergo nucleophilic substitution reactions to introduce various functional groups. google.com While this compound possesses the substituted phenyl ring, its direct application as a starting material for the synthesis of substituted quinoxalines is not explicitly described in available patents or research articles.

Development of Biologically Active Scaffolds

The development of novel, biologically active scaffolds is a cornerstone of medicinal chemistry. The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. Heterocyclic compounds containing substituted phenyl rings are common scaffolds. For example, various hydrazone derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their antimicrobial properties. researchgate.netresearchgate.netglobalscientificjournal.com Although this compound fits the profile of a potential precursor for such scaffolds, specific research detailing its use to develop and test new biologically active frameworks is not presently available.

Applications in Materials Science through Derivative Synthesis

The unique properties imparted by fluorine and chlorine atoms, such as thermal stability and chemical resistance, make halogenated compounds valuable in materials science.

Precursor for Polymers with Enhanced Chemical Resistance

Fluorinated and chlorinated monomers are often used to synthesize polymers with high chemical resistance and thermal stability. The carbon-fluorine bond is exceptionally strong, contributing to the inertness of fluoropolymers. While the synthesis of such specialty polymers is a significant field of research, there is no specific information available that documents the use of this compound as a monomer or precursor for polymers with enhanced chemical resistance.

Synthesis of Coatings with Specific Thermal Properties

Similarly, in the field of advanced coatings, halogenated organic compounds can be used to create materials with specific thermal properties, such as high-temperature resistance or controlled thermal degradation profiles. Despite the potential of this compound as a starting material for such applications, the scientific literature does not currently contain specific examples or data related to its use in the synthesis of coatings with particular thermal characteristics.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Greener Synthetic Routes

The synthesis of highly functionalized aromatic compounds like Methyl 2,3-dichloro-4-fluorobenzoate traditionally relies on methods that can be resource-intensive and generate significant waste. The principles of green chemistry offer a framework for developing more environmentally benign alternatives. psu.eduresearchgate.netdovepress.com Future research will likely focus on several key areas to improve the sustainability of its synthesis.

Key strategies for greener synthesis include:

Alternative Solvents: Moving away from hazardous volatile organic compounds (VOCs) towards safer alternatives like water or bio-derived solvents. rsc.org Aqueous fluorination, once considered counterintuitive, is now a burgeoning field that could offer sustainable pathways. rsc.org

Catalytic Processes: Designing highly efficient catalytic systems to replace stoichiometric reagents, thereby reducing waste and energy consumption.

Atom Economy: Developing reactions that maximize the incorporation of all starting material atoms into the final product. dovepress.com

Renewable Feedstocks: Investigating pathways that utilize renewable resources as starting materials, reducing reliance on petroleum-based precursors. researchgate.net

For instance, selective direct fluorination (SDF) processes using elemental fluorine have shown promise in improving the environmental metrics of fluorinated building block synthesis compared to traditional multi-step methods like halogen exchange (Halex). psu.edu The application of such innovative technologies could significantly lower the environmental footprint of producing polychlorinated and fluorinated benzoates.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

Feature Traditional Synthesis Green/Sustainable Synthesis
Reagents Often uses hazardous and stoichiometric reagents Employs safer, catalytic, and recyclable reagents asianpubs.org
Solvents Typically volatile organic compounds (VOCs) Water, supercritical fluids, ionic liquids, or solvent-free conditions rsc.org
Energy Can be energy-intensive with high temperatures and pressures Aims for lower energy consumption, using methods like microwave or ultrasound irradiation sciprofiles.com
Waste Generates significant byproducts (low atom economy) Minimizes waste through high atom economy and waste prevention strategies psu.edu
Feedstocks Primarily petroleum-based Focus on renewable and bio-based starting materials researchgate.net

Exploration of Novel Catalytic Transformations for this compound

The chlorine and fluorine atoms on this compound offer distinct reactivity profiles that can be exploited for selective functionalization. Future research is expected to focus on novel transition-metal-catalyzed reactions to build molecular complexity.

One of the most promising areas is C-H activation , which involves the direct functionalization of carbon-hydrogen bonds. youtube.comyoutube.comyoutube.com This strategy avoids the need for pre-functionalized starting materials, making it a more efficient and atom-economical approach to synthesis. Developing catalysts that can selectively activate the C-H bond at the 5- or 6-position of the aromatic ring would open up new avenues for creating diverse derivatives.

Cross-coupling reactions , such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. acs.orgresearchgate.net Research into selective cross-coupling is particularly relevant for polychlorinated aromatics. acs.org A significant challenge and opportunity lies in developing catalytic systems that can differentiate between the two chloro substituents, allowing for sequential and site-selective modifications. Furthermore, exploring couplings at the carbon-fluorine bond, though more challenging, could provide access to unique molecular architectures. Earth-abundant metal catalysts, such as those based on iron or copper, are also being explored as more sustainable alternatives to precious metals like palladium. acs.orgnih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy or in situ Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Traditional analytical methods often only identify starting materials, final products, and stable intermediates. Advanced spectroscopic techniques, however, allow chemists to observe reactions as they happen in real-time.

In situ spectroscopy allows for the monitoring of reactive intermediates and catalyst species under actual reaction conditions, providing invaluable mechanistic insights. researchgate.net Future studies on reactions involving this compound could employ these techniques to unravel complex catalytic cycles.

Ultrafast spectroscopy operates on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, making it possible to observe the dynamics of bond breaking and formation. berkeley.eduultrafast-chemistry.comrsc.org Techniques like time-resolved X-ray solution scattering (TR-XSS) can track the structural evolution of molecules and their surrounding solvent shell during a reaction. rsc.org Applying these powerful methods could reveal the transient states and electronic dynamics involved in the C-Cl, C-F, or C-H activation of this compound, leading to a more rational design of catalysts and reaction conditions. nih.gov

Integration of Machine Learning and AI in Predictive Synthesis and Reactivity of Fluorobenzoates

For a molecule like this compound, AI can be applied in several ways:

Reaction Prediction: AI models can predict the likely outcome of a reaction, including the major products and potential side products, under various conditions. iscientific.org

Retrosynthesis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule or its derivatives, deconstructing it into simpler, commercially available precursors. chemcopilot.com

Optimization: Machine learning can optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize waste, reducing the number of experiments required. chemcopilot.commdpi.com

Reactivity Prediction: AI can help predict the relative reactivity of the different positions on the aromatic ring, guiding the design of selective functionalization strategies.

As these predictive tools become more sophisticated, they will empower chemists to design and execute synthetic strategies with greater precision and efficiency, accelerating the exploration of the chemical space around fluorobenzoates. asianpubs.orgresearchgate.net

Expanding Applications in Emerging Fields of Organic Chemistry

The unique combination of halogen substituents on this compound makes it a valuable building block for synthesizing novel compounds with tailored properties. The incorporation of fluorine and chlorine atoms can profoundly influence a molecule's physical, chemical, and biological characteristics. oup.comchemrxiv.org

Potential areas for application include:

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and bioavailability. nih.gov This molecule could serve as a scaffold for developing new therapeutic agents.

Agrochemicals: Many modern pesticides and herbicides contain halogenated aromatic rings. The specific substitution pattern of this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Materials Science: Polychlorinated and fluorinated aromatics have been used in applications ranging from fire retardants to specialty polymers and liquid crystals. nih.gov Derivatives of this compound could find use in the development of advanced materials with unique electronic or physical properties.

The strategic functionalization of this compound, guided by the research directions outlined above, will undoubtedly expand its utility in these and other emerging areas of chemical science.

Q & A

Q. What are the critical considerations for optimizing synthetic routes to Methyl 2,3-dichloro-4-fluorobenzoate?

Methodological Answer:

  • Regioselective Chlorination/Fluorination: Use directed ortho-metalation (DoM) or halogen dance strategies to achieve precise substitution patterns. For example, fluorination at the 4-position can be prioritized using anhydrous KF in DMF under controlled temperatures (40–60°C) to minimize side reactions .
  • Esterification: Methyl ester formation via Fischer esterification (H2SO4 catalyst) or Mitsunobu conditions (DIAD, PPh3) should be monitored by TLC to avoid over-acidification, which can hydrolyze intermediates .
  • Data Validation: Confirm regiochemistry via ¹⁹F NMR (fluorine coupling patterns) and ¹H-¹³C HSQC to resolve overlapping signals in polychlorinated analogs .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against synthesized standards. Purity thresholds >95% are typical for research-grade material .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic decomposition (e.g., ester cleavage to benzoic acid) via LC-MS. Moisture-sensitive analogs degrade rapidly, necessitating desiccated storage .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in polychlorinated-fluorinated benzoates?

Methodological Answer:

  • NMR: ¹⁹F NMR distinguishes fluorine environments (δ -110 to -120 ppm for aromatic F). ¹H-¹³C HMBC identifies through-space coupling between methyl ester protons and carbonyl carbons .
  • IR Spectroscopy: C=O ester stretches (1720–1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) confirm functional group integrity. Compare with computational DFT simulations (B3LYP/6-31G*) for validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the M06-2X/def2-TZVP level to model transition states for Suzuki-Miyaura couplings. Electron-withdrawing substituents (Cl, F) lower LUMO energies, enhancing oxidative addition with Pd(0) catalysts .
  • Kinetic Isotope Effects (KIE): Use deuterated analogs to study rate-determining steps. For example, C-Cl bond cleavage may dominate over C-F activation in Pd-mediated reactions .

Q. What strategies resolve contradictions in biological activity data for halogenated benzoates across studies?

Methodological Answer:

  • Meta-Analysis Framework: Compare EC50 values across assays (e.g., enzyme inhibition vs. cytotoxicity). Normalize data using Z-score transformations to account for variability in cell lines (e.g., HEK293 vs. HeLa) .
  • Structural-Activity Landscapes: Generate 3D-QSAR models using CoMFA/CoMSIA to identify steric/electrostatic outliers. For example, 4-F substitution may enhance binding to hydrophobic enzyme pockets .

Q. How can researchers mitigate challenges in synthesizing isotopically labeled analogs (e.g., ¹³C, ¹⁸O) for metabolic tracing studies?

Methodological Answer:

  • Isotope Incorporation: Use H₂¹⁸O in ester hydrolysis/re-esterification steps to introduce ¹⁸O labels. For ¹³C-methyl groups, employ [¹³C]-CH3I in nucleophilic substitution reactions .
  • Purification: Separate labeled/unlabeled species via centrifugal partition chromatography (CPC) with heptane/EtOAc gradients. Confirm isotopic enrichment via HRMS (mass shift Δ = +2 for ¹³C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.